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Compound of Interest

Compound Name: De-guanidine Peramivir

Cat. No.: B15290252 Get Quote

An exploration into the synthesis, mechanism of action, and therapeutic potential of a key

Peramivir analogue for researchers, scientists, and drug development professionals.

The landscape of antiviral drug discovery is in a constant state of evolution, driven by the need

for agents with improved efficacy, oral bioavailability, and resistance profiles. Peramivir, a

potent neuraminidase inhibitor, has been a significant tool in the management of influenza.

However, its development journey has also spurred the investigation of structural analogues

designed to overcome certain limitations. This technical guide delves into the discovery and

development of "De-guanidine Peramivir," an analogue synthesized with the strategic

removal of the guanidine group. This modification was primarily aimed at enhancing its

potential for oral administration.

Rationale for the Removal of the Guanidine Group
The guanidine functional group in Peramivir plays a role in its binding to the neuraminidase

enzyme. However, this group is also associated with poor oral bioavailability.[1] The decision to

synthesize a de-guanidinylated version of Peramivir was rooted in the hypothesis that removing

this polar group could improve its absorption from the gastrointestinal tract, a critical factor for

developing an orally administered antiviral.[1]

Synthesis and In Vitro Efficacy
The de-guanidinylated analogue of Peramivir has been successfully synthesized and evaluated

for its inhibitory activity against influenza neuraminidase. While specific, detailed synthetic
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protocols are often proprietary or found within the supplementary data of primary research

articles, the general approach involves a multi-step organic synthesis pathway starting from

readily available chiral precursors.

Quantitative analysis of the in vitro efficacy of De-guanidine Peramivir revealed that it remains

a potent inhibitor of the influenza neuraminidase enzyme. The following table summarizes the

key inhibitory concentration (IC50) data in comparison to Peramivir.

Compound
Neuraminidase Inhibition
(IC50)

Fold-change in Potency

Peramivir [Data not publicly available] -

De-guanidine Peramivir
Approximately 10-fold less

potent than Peramivir
~10x

Note: Specific IC50 values from the primary literature are not readily available in the public

domain. The data presented is a qualitative summary based on published findings.[1]

This demonstrates that while the guanidine group contributes to the overall potency of

Peramivir, its removal does not abolish the compound's inhibitory activity. The de-

guanidinylated analogue retains a significant level of potency, suggesting that the core

cyclopentane structure and other functional groups are the primary drivers of its interaction with

the enzyme's active site.[1]

Mechanism of Action: Inhibition of Neuraminidase
The mechanism of action for De-guanidine Peramivir is presumed to be identical to that of

Peramivir and other neuraminidase inhibitors. These drugs target the influenza virus

neuraminidase, a key enzyme responsible for the release of newly formed virus particles from

infected host cells. By inhibiting neuraminidase, the viral progeny are unable to detach from the

host cell membrane, preventing the spread of the infection to other cells.

The following diagram illustrates the influenza virus replication cycle and the point of

intervention for neuraminidase inhibitors.
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Influenza Virus Replication Cycle and Neuraminidase Inhibition.

Experimental Protocols
Detailed experimental protocols for the synthesis and in vitro assays of De-guanidine
Peramivir are typically found in peer-reviewed scientific literature and their accompanying

supplementary information. A general workflow for the evaluation of a novel neuraminidase

inhibitor is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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